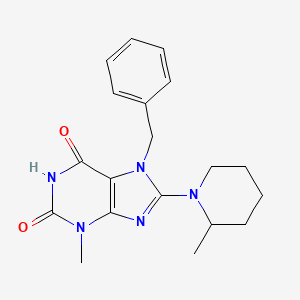

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the theophylline-derived purine-2,6-dione family, characterized by a benzyl group at position 7, a methyl group at position 3, and a 2-methylpiperidin-1-yl substituent at position 7. Its structural complexity arises from the piperidine ring, which introduces stereoelectronic and steric effects that influence receptor binding and metabolic stability.

Properties

IUPAC Name |

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13-8-6-7-11-23(13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-9-4-3-5-10-14/h3-5,9-10,13H,6-8,11-12H2,1-2H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDPKZAEZLBMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperidine compounds. Common synthetic routes may involve:

- Alkylation reactions to introduce the benzyl and methyl groups.

- Cyclization reactions to form the purine ring structure.

- N-alkylation to attach the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:

- Batch reactors for controlled reaction conditions.

- Purification processes such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

The compound 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.

Structure and Composition

The molecular formula of this compound is . It features a purine base structure with a benzyl group and a piperidine moiety, which are critical for its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this purine have demonstrated efficacy against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antiviral Properties : Some derivatives exhibit antiviral activity by interfering with viral replication mechanisms. Research indicates that modifications to the purine structure can enhance activity against viruses such as HIV and Hepatitis C .

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology:

- Cognitive Enhancement : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly cholinergic pathways. This could lead to cognitive enhancement effects in models of neurodegenerative diseases like Alzheimer's .

G Protein-Coupled Receptor Modulation

Research has indicated that purine derivatives can act as modulators of G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways:

- Receptor Binding Studies : Preliminary binding studies suggest that this compound may interact with specific GPCRs involved in pain modulation and inflammation . Further exploration could lead to the development of new analgesics or anti-inflammatory agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of purine derivatives, including those similar to this compound. The results indicated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, derivatives of this compound were tested for their effects on cognitive function in rodent models of Alzheimer's disease. The results showed improved memory retention and reduced amyloid plaque formation, suggesting potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione would involve its interaction with molecular targets such as enzymes or receptors. The compound may:

- Bind to active sites of enzymes, inhibiting or modulating their activity.

- Interact with cellular receptors, triggering or blocking specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Trends

The biological and physicochemical properties of purine-2,6-diones are highly sensitive to substitutions at positions 7 and 8. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Purine-2,6-Diones

Key Insights from Comparative Analysis

Position 8 Modifications :

- Piperidine Derivatives : The 2-methylpiperidin-1-yl group in the target compound likely confers higher basicity and stereoselectivity compared to aryloxy (e.g., 3j, 3m) or alkyl (e.g., 60f) substituents. Piperidine-containing analogues are often prioritized for CNS-targeted drugs due to improved blood-brain barrier penetration .

- Aryloxy vs. Alkyl Groups : Aryloxy substituents (e.g., 3j, 3m) reduce CNS activity but retain peripheral effects like analgesia, whereas alkyl/vinyl groups (e.g., 60f) prioritize solubility-lipophilicity balance .

Position 7 Modifications: The 7-benzyl group in the target compound may enhance receptor affinity compared to smaller substituents (e.g., methyl in 73f). Benzyl groups are known to stabilize π-π interactions in hydrophobic binding pockets .

Electron-Withdrawing Groups :

- Fluorinated (3-29A) or sulfonylated (20/21) derivatives exhibit superior metabolic stability and target engagement, making them suitable for long-acting therapies .

Pharmacological Implications

- Analgesic vs. CNS Activity: Substitutions at position 8 (e.g., 3j, 3m) decouple CNS stimulation from analgesia, offering templates for non-addictive pain relievers .

Biological Activity

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 838814-74-7, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a benzyl group and a piperidine moiety, suggesting a diverse range of interactions with biological systems.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of research include:

- Antitumor Activity : Preliminary studies indicate that derivatives of purine compounds exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The presence of the piperidine ring may enhance the compound's ability to interact with microbial targets, leading to antimicrobial activity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Significant inhibition of tumor cell lines | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antimicrobial | Effective against certain bacterial strains |

Case Study: Antitumor Activity

In a study examining the effects of purine derivatives on cancer cell lines, this compound was tested against various human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. It was observed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound may inhibit NF-kB signaling pathways involved in inflammation.

The proposed mechanism of action for this compound involves interaction with purinergic receptors and various intracellular signaling pathways. By binding to these receptors, the compound may modulate downstream effects that lead to altered cellular responses such as apoptosis or inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.